- Homogeneous hydrogenation with a cobalt/tetraphosphine catalyst: a superior hydride donor for polar double bonds and N-heteroarenes, Journal of the American Chemical Society, 2019, 141(51), 20424-20433

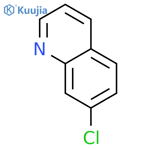

Cas no 90562-35-9 (7-Chloro-1,2,3,4-tetrahydroquinoline)

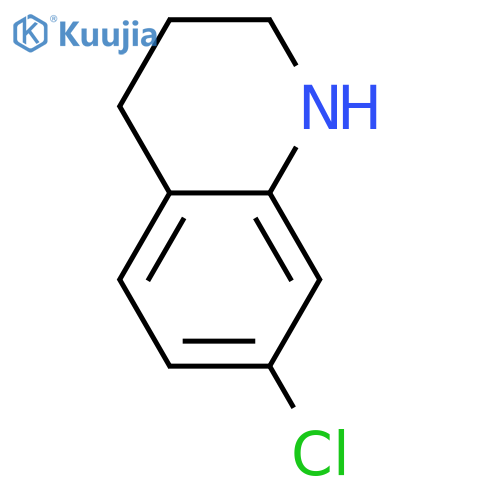

90562-35-9 structure

Nombre del producto:7-Chloro-1,2,3,4-tetrahydroquinoline

Número CAS:90562-35-9

MF:C9H10ClN

Megavatios:167.635401248932

MDL:MFCD08544268

CID:1026917

PubChem ID:13047366

7-Chloro-1,2,3,4-tetrahydroquinoline Propiedades químicas y físicas

Nombre e identificación

-

- 7-chloro-1,2,3,4-tetrahydro-Quinoline

- 7-chloro-1,2,3,4-tetrahydroquinoline

- Quinoline, 7-chloro-1,2,3,4-tetrahydro-

- WVEIRFXVLXAKLS-UHFFFAOYSA-N

- 5077AC

- VT1294

- MB06330

- FCH1152675

- AX8211758

- 7-Chloro-1,2,3,4-tetrahydroquinoline (ACI)

- AKOS016006017

- AS-54755

- MFCD08544268

- SY118852

- SCHEMBL3873031

- DA-01269

- CS-0040537

- DTXSID10516324

- 90562-35-9

- EN300-175050

- 7-Chloro-1,2,3,4-tetrahydroquinoline

-

- MDL: MFCD08544268

- Renchi: 1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2

- Clave inchi: WVEIRFXVLXAKLS-UHFFFAOYSA-N

- Sonrisas: ClC1C=C2NCCCC2=CC=1

Atributos calculados

- Calidad precisa: 167.0501770g/mol

- Masa isotópica única: 167.0501770g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 0

- Complejidad: 138

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.9

- Superficie del Polo topológico: 12

7-Chloro-1,2,3,4-tetrahydroquinoline Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Condiciones de almacenamiento:Keep in dark place,Sealed in dry,Room Temperature

7-Chloro-1,2,3,4-tetrahydroquinoline PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111177-5g |

7-Chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 98% | 5g |

¥1674.00 | 2024-04-26 | |

| Enamine | EN300-175050-5.0g |

7-chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 5g |

$175.0 | 2023-05-26 | ||

| eNovation Chemicals LLC | Y1317558-5G |

7-chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 97% | 5g |

$245 | 2024-07-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NQ135-5g |

7-Chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 95+% | 5g |

¥3951.0 | 2024-07-21 | |

| Chemenu | CM144057-250mg |

7-chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 95% | 250mg |

$*** | 2023-03-29 | |

| eNovation Chemicals LLC | Y1317558-10G |

7-chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 97% | 10g |

$475 | 2024-07-21 | |

| Fluorochem | 231154-5g |

7-Chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 95% | 5g |

£377.00 | 2022-02-28 | |

| TRC | C384628-50mg |

7-Chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 50mg |

$ 50.00 | 2022-06-06 | ||

| Ambeed | A305343-1g |

7-Chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 95% | 1g |

$36.0 | 2025-03-04 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD211758-250mg |

7-Chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 95% | 250mg |

¥86.0 | 2024-04-17 |

7-Chloro-1,2,3,4-tetrahydroquinoline Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Potassium hydroxide , Hydrogen Catalysts: Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ; 48 h, 30 bar, 100 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Hantzsch ester Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, iron(2+) salt (2:1) Solvents: Chloroform ; 4 h, 40 °C

Referencia

- High efficient iron-catalyzed transfer hydrogenation of quinolines with Hantzsch ester as hydrogen source under mild conditions, Tetrahedron Letters, 2017, 58(36), 3571-3573

Métodos de producción 3

Condiciones de reacción

1.1 Catalysts: Sodium tert-butoxide , Iridium, [9-[[bis(1,1-dimethylethyl)phosphino-κP]oxy]benzo[h]quinolin-10-yl-κC,κ… Solvents: Ethanol ; 24 h, 80 °C

1.2 Reagents: Oxygen

1.2 Reagents: Oxygen

Referencia

- Transfer Hydrogenation of Alkenes Using Ethanol Catalyzed by a NCP Pincer Iridium Complex: Scope and Mechanism, Journal of the American Chemical Society, 2018, 140(12), 4417-4429

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 3 h, 45 °C; 45 °C → rt

1.2 Solvents: Methanol ; rt; 30 min, reflux

1.2 Solvents: Methanol ; rt; 30 min, reflux

Referencia

- Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists, European Journal of Medicinal Chemistry, 2021, 211,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 4 h, 1 MPa, 30 °C

Referencia

- Highly efficient and selective hydrogenation of quinolines at room temperature over Ru@NC-500 catalyst, Molecular Catalysis, 2022, 526,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Formic acid , Triethylamine Catalysts: Gold Solvents: Toluene ; rt; 26 h, 100 °C

Referencia

- Unsupported Nanoporous Gold-Catalyzed Chemoselective Reduction of Quinolines Using Formic Acid as a Hydrogen Source, ChemistrySelect, 2019, 4(21), 6572-6577

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, 4 atm, 40 °C

Referencia

- Ultrasmall Palladium Nanoparticles Anchored on N-Doped Nestlike Carbon Nanosheets for Selective Hydrogenation of Quinolines, ACS Sustainable Chemistry & Engineering, 2022, 10(42), 14011-14023

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ; 0 °C; 4 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C

Referencia

- Copper-catalysed oxidative α-C(sp3)-H nitroalkylation of (hetero)arene-fused cyclic amines, Organic Chemistry Frontiers, 2020, 7(2), 425-429

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Diborane Solvents: Tetrahydrofuran

Referencia

- Reactions of diborane with aromatic heterocycles - 2. Reactions with nitrogen-containing heterocycles related to pyridine, Polyhedron, 1983, 2(7), 595-602

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Isopropanol , Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[N,N′-[(6-methyl-1,3,5-triazine-2,4-diyl-κN3)diimino]bi… Solvents: Tetrahydrofuran ; 16 h, 120 °C

Referencia

- Transfer hydrogenation of N-heteroarenes with 2-propanol and ethanol enabled by manganese catalysis, Organic Chemistry Frontiers, 2021, 8(24), 6901-6908

Métodos de producción 11

Condiciones de reacción

1.1 Catalysts: Nickel (supported on Ni and Al-containing layered double oxides) , Aluminum nickel oxide Solvents: Ethanol ; rt → 120 °C; 24 h, 120 °C

Referencia

- Ni0/Niδ+ Synergistic Catalysis on a Nanosized Ni Surface for Simultaneous Formation of C-C and C-N Bonds, ACS Catalysis, 2019, 9(12), 11438-11446

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: Toluene ; 24 h, 135 °C

Referencia

- Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer Complexes, Organometallics, 2022, 41(14), 1743-1747

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Hantzsch ester Catalysts: Boric acid (H3BO3) Solvents: 1,2-Dichloroethane ; 7 h, 60 °C

Referencia

- Boric acid catalyzed chemoselective reduction of quinolines, Organic & Biomolecular Chemistry, 2020, 18(6), 1214-1220

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Ammonia borane Catalysts: Bis(η5-cyclopentadienyl)dihydrozirconium Solvents: Toluene ; 8 h, 80 °C

Referencia

- Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane, Organic Chemistry Frontiers, 2021, 8(18), 5002-5007

7-Chloro-1,2,3,4-tetrahydroquinoline Raw materials

- 4,7-Dichloroquinoline

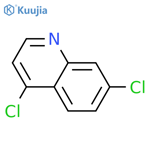

- 7-Chloroquinoline

- 7-Chloro-3,4-dihydroquinolin-2(1H)-one

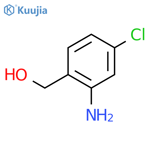

- (2-Amino-4-chlorophenyl)methanol

- Benzenepropanol, 2-amino-4-chloro-

7-Chloro-1,2,3,4-tetrahydroquinoline Preparation Products

7-Chloro-1,2,3,4-tetrahydroquinoline Literatura relevante

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

90562-35-9 (7-Chloro-1,2,3,4-tetrahydroquinoline) Productos relacionados

- 1267496-86-5(2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid)

- 1163686-79-0(N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide)

- 311316-42-4(N-2-(4-Chlorophenoxy)ethylthiophene-2-carboxamide)

- 1621674-27-8((9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid)

- 444-38-2(2-Chloro-1,3,5-tris(trifluoromethyl)benzene)

- 2680900-64-3(3-{(tert-butoxy)carbonyl(phenyl)amino}benzoic acid)

- 2548980-41-0(1-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2418677-26-4(1-[4-(2,2-Diethoxyethyl)phenyl]ethanone)

- 931966-98-2(ethyl 4-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamidobenzoate)

- 1517452-53-7(Cyclohexanemethanol, 1-(aminomethyl)-α-cyclopropyl-)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:90562-35-9)7-Chloro-1,2,3,4-tetrahydroquinoline

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:90562-35-9)7-Chloro-1,2,3,4-tetrahydroquinoline

Pureza:99%

Cantidad:5g

Precio ($):212.0